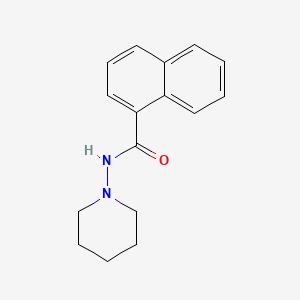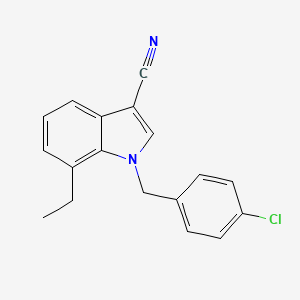
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to a class of compounds known as designer drugs, which are created to mimic the effects of illegal drugs. JWH-018 is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body.
作用机制
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile acts as a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. These receptors are responsible for a wide range of physiological processes, including pain perception, appetite regulation, and mood modulation. When 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile binds to these receptors, it produces a range of effects, including altered perception, relaxation, and euphoria.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile produces a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including altered perception, relaxation, and euphoria. These effects are thought to be due to the activation of the endocannabinoid system, which is involved in the regulation of a wide range of physiological processes.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also several limitations to its use, including the potential for abuse and the lack of long-term safety data.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile, including the development of more selective cannabinoid agonists for use in the treatment of various diseases. Researchers are also investigating the potential therapeutic applications of cannabinoids in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, there is ongoing research into the long-term effects of cannabinoid use on the brain and other parts of the body.
合成方法
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 1H-indole-3-carbonitrile in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the use of palladium-catalyzed coupling reactions or the use of microwave-assisted synthesis.
科学研究应用
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in pain perception, appetite regulation, and mood modulation. 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile has also been used to study the effects of cannabinoid agonists on the cardiovascular system, as well as their potential therapeutic applications in the treatment of various diseases.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2/c1-2-14-4-3-5-17-15(10-20)12-21(18(14)17)11-13-6-8-16(19)9-7-13/h3-9,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBRYKQBZGFPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-7-ethylindole-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

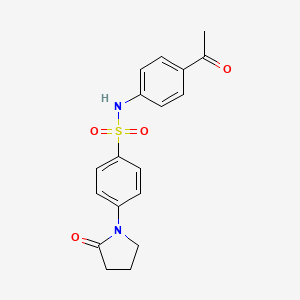
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)

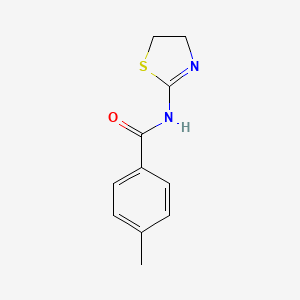
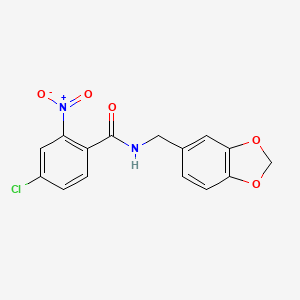
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
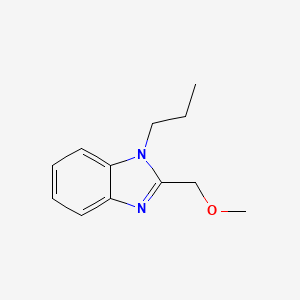
![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
